rac N-Benzyl-N-desmethyl Tramadol-d3

Description

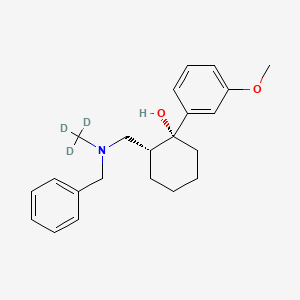

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-[[benzyl(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2/c1-23(16-18-9-4-3-5-10-18)17-20-11-6-7-14-22(20,24)19-12-8-13-21(15-19)25-2/h3-5,8-10,12-13,15,20,24H,6-7,11,14,16-17H2,1-2H3/t20-,22+/m1/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLHYNRDCFWMAA-GDJAVXQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCCCC1(C2=CC(=CC=C2)OC)O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of deuterated tramadol analogs

An In-depth Technical Guide to the Synthesis of Deuterated Tramadol Analogs

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the . It includes detailed experimental protocols, quantitative data on the properties of these analogs, and diagrams illustrating the relevant biological pathways and experimental workflows.

Introduction

Tramadol is a centrally-acting synthetic opioid analgesic used for the management of moderate to moderately severe pain.[1][2] Its mechanism of action is multifaceted, involving a weak affinity for the µ-opioid receptor and the inhibition of serotonin and norepinephrine reuptake.[2][3][4] Tramadol is metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to its primary active metabolite, O-desmethyltramadol (M1), which exhibits a significantly higher affinity for the µ-opioid receptor.[1][5][6]

The process of deuteration, or the replacement of hydrogen with its isotope deuterium, at metabolically labile positions in a drug molecule can significantly alter its pharmacokinetic profile.[7][8] This is due to the kinetic isotope effect, which can slow the rate of metabolic breakdown, leading to a longer duration of action and potentially a more favorable side-effect profile. This guide focuses on the , providing the necessary information for their preparation and evaluation.

Tramadol's Dual Mechanism of Action

Tramadol's analgesic effect is a result of its complex interaction with both the opioid and monoaminergic systems. The diagram below illustrates the signaling pathway of tramadol and its active metabolite, M1.

Caption: Dual mechanism of action of tramadol.

Synthesis of Deuterated Tramadol Analogs

The synthesis of tramadol and its analogs typically involves a Mannich reaction followed by a Grignard or organolithium reaction. For the preparation of deuterated analogs, deuterated starting materials are incorporated at the desired positions.

General Synthetic Workflow

The following diagram outlines the general workflow for the .

Caption: General workflow for synthesizing deuterated tramadol.

Experimental Protocols

Synthesis of (±)-Tramadol-d6

A common deuterated analog is tramadol-d6, where the six hydrogens on the two methyl groups of the dimethylamino moiety are replaced with deuterium.

Step 1: Synthesis of 2-[(Dimethylamino-d6)methyl]cyclohexanone Hydrochloride

This intermediate is prepared via a Mannich reaction of cyclohexanone, paraformaldehyde, and dimethylamine-d6 hydrochloride.

-

Reagents: Cyclohexanone, paraformaldehyde, dimethylamine-d6 hydrochloride, hydrochloric acid, and isopropanol.

-

Procedure:

-

A mixture of cyclohexanone, paraformaldehyde, and dimethylamine-d6 hydrochloride in isopropanol is prepared.

-

A catalytic amount of concentrated hydrochloric acid is added.

-

The mixture is refluxed for 4-6 hours.

-

The solvent is removed under reduced pressure.

-

The resulting solid is recrystallized from an appropriate solvent system (e.g., isopropanol/ether) to yield the desired aminoketone hydrochloride.

-

Step 2: Synthesis of (±)-Tramadol-d6 Hydrochloride

The deuterated aminoketone is then reacted with a Grignard or organolithium reagent derived from 3-bromoanisole.

-

Reagents: 2-[(Dimethylamino-d6)methyl]cyclohexanone hydrochloride, 3-bromoanisole, magnesium or n-butyllithium, and tetrahydrofuran (THF).

-

Procedure:

-

The Grignard reagent, 3-methoxyphenylmagnesium bromide, is prepared by reacting 3-bromoanisole with magnesium turnings in anhydrous THF. Alternatively, an organolithium reagent is formed by reacting 3-bromoanisole with n-butyllithium at low temperature (-78 °C).

-

The free base of 2-[(dimethylamino-d6)methyl]cyclohexanone is prepared by neutralizing the hydrochloride salt and extracting with an organic solvent.

-

A solution of the free aminoketone in anhydrous THF is added dropwise to the Grignard or organolithium reagent at an appropriate temperature (e.g., 0 °C or -78 °C).

-

The reaction is stirred for several hours and then quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried, and concentrated.

-

The crude product is purified by column chromatography.

-

The purified tramadol-d6 free base is dissolved in a suitable solvent (e.g., ether or isopropanol) and treated with a solution of HCl in the same solvent to precipitate the hydrochloride salt.

-

Synthesis of O-Desmethyltramadol (M1) from Tramadol

The active metabolite M1 can be synthesized from tramadol by demethylation of the methoxy group.

-

Reagents: Tramadol, ethylene glycol, potassium hydroxide, polyethylene glycol-400.[9]

-

Procedure:

-

To a flask, add tramadol, ethylene glycol, polyethylene glycol-400, and potassium hydroxide under a nitrogen atmosphere.[9]

-

Heat the reaction mixture to 195-200 °C over 3-4 hours and maintain this temperature for 24 hours.[9]

-

Cool the mixture to approximately 50 °C, dilute with water, and extract with toluene to remove any unreacted tramadol.[9]

-

Acidify the aqueous layer to a pH of 4 to precipitate O-desmethyltramadol.[9]

-

Extract the product with dichloromethane.[9]

-

Concentrate the dichloromethane layer and dry the product to obtain O-desmethyltramadol.[9]

-

Data Presentation

The following tables summarize the in vitro metabolic stability and binding affinities of tramadol and its deuterated analogs.

Table 1: In Vitro Metabolic Stability of Tramadol and Deuterated Analogs

| Compound | Human Liver Microsomes (HLM) Stability (Rank) | Human Hepatocytes Stability (Rank) |

| Tramadol | 6 (Least Stable) | 6 (Least Stable) |

| D3-Tramadol | 4 | 5 |

| D6-Tramadol | 5 | 4 |

| D9-Tramadol | 3 | 3 |

| Metabolite M1 | 2 | 2 |

| D6 M1 | 1 (Most Stable) | 1 (Most Stable) |

Data adapted from a 2006 study on deuterated tramadol derivatives.[8] Stability is ranked from 1 (most stable) to 6 (least stable).

Table 2: Binding Affinity (Ki, nM) of Tramadol Analogs

| Compound | µ-Opioid Receptor | Serotonin Transporter | Norepinephrine Transporter |

| Tramadol | 741 | 968 | Not Reported |

| D3-Tramadol | 720 | 1000 | Not Reported |

| D6-Tramadol | 780 | 1020 | Not Reported |

| D9-Tramadol | 721 | 3610 | Not Reported |

| Metabolite M1 | 2820 | 1560 | Not Reported |

Data adapted from a 2006 study on deuterated tramadol derivatives.[8] A lower Ki value indicates a higher binding affinity.

Conclusion

The is a viable strategy for potentially improving the pharmacokinetic properties of the parent drug. By replacing hydrogen with deuterium at sites of metabolism, the rate of drug clearance can be reduced, as evidenced by the increased stability of deuterated analogs in in vitro metabolic assays. The synthetic routes are well-established and can be adapted for the preparation of various isotopically labeled versions of tramadol. These deuterated analogs serve as valuable tools for pharmacokinetic research and may offer therapeutic advantages, warranting further investigation in preclinical and clinical settings.

References

- 1. Tramadol - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Tramadol Hydrochloride? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Clinical pharmacology of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Derivatives of tramadol for increased duration of effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US10781163B2 - Process for preparation of O-Desmethyltramadol and salts thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to rac N-Benzyl-N-desmethyl Tramadol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of rac N-Benzyl-N-desmethyl Tramadol-d3, a crucial analytical tool in the study of tramadol and its metabolites. This document details its commercial availability, chemical properties, and applications, with a focus on its role as a stable isotope-labeled internal standard in quantitative bioanalysis.

Introduction

rac N-Benzyl-N-desmethyl Tramadol-d3 is a deuterated analog of a tramadol metabolite. Tramadol itself is a widely used analgesic that undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzymes. The two main metabolic pathways are O-demethylation to O-desmethyltramadol (M1), which is more potent at the µ-opioid receptor than the parent drug, and N-demethylation to N-desmethyltramadol (M2).[1] The strategic incorporation of deuterium atoms in rac N-Benzyl-N-desmethyl Tramadol-d3 makes it an ideal internal standard for bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allowing for precise and accurate quantification of tramadol and its metabolites in biological matrices.[1]

Commercial Availability and Specifications

A number of chemical suppliers offer rac N-Benzyl-N-desmethyl Tramadol-d3 for research purposes. While specific purity, concentration, and pricing information often require direct inquiry, the following table summarizes key information for identified commercial suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Notes |

| Benchchem | 1346601-74-8 | Not Specified | 342.497 | For research use only.[1] |

| Clearsynth | 1346601-74-8 | C₂₂H₂₆D₃NO₂ | 342.49 | Accompanied by a Certificate of Analysis.[2] |

| Pharmaffiliates | 1346601-74-8 | C₂₂H₂₆D₃NO₂ | 342.49 | Login required for price and availability.[3] |

| United States Biological | Not Specified | Not Specified | Not Specified | Price available upon request.[4] |

| MySkinRecipes | Not Specified | Not Specified | Not Specified | Storage condition: 2-8°C.[5] |

| 哈尔滨凯美斯科技有限公司 | 1346601-74-8 | Not Specified | Not Specified | Product number: N874701.[6] |

| LGC Standards | 1261398-09-7 (HCl Salt) | Not Specified | Not Specified | Offers rac N-Desmethyl Tramadol-d3 Hydrochloride.[7] |

| Axios Research | NA | Not Specified | Not Specified | Offers rac-N-Desmethyl Tramadol-d3 (HCl salt) as a reference standard.[8] |

Synthesis and Chemical Structure

The synthesis of N-benzyl-N-desmethyltramadol and its analogs typically involves a two-step process.[9][10] The first step is a Mannich reaction of cyclohexanone, paraformaldehyde, and the appropriate amine hydrochloride to form an aminoketone intermediate.[1][9][10] This intermediate is then coupled with an organolithium derivative.[1][9][10]

For the synthesis of rac N-Benzyl-N-desmethyl Tramadol-d3, a deuterated starting material is required. Specifically, benzyl(trideuteromethyl)amine hydrochloride would be used in the Mannich reaction in place of its non-deuterated counterpart.[1]

General Synthetic Workflow:

Metabolic Pathways of Tramadol

Tramadol is metabolized in the liver into several metabolites, with O-desmethyltramadol (M1) and N-desmethyltramadol (M2) being the most significant.[1] M1 is a more potent opioid agonist than tramadol itself.[1][11] The deuterated internal standard, rac N-Benzyl-N-desmethyl Tramadol-d3, is designed to mimic the behavior of these metabolites during analytical procedures.

Tramadol Metabolic Pathway:

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of rac N-Benzyl-N-desmethyl Tramadol-d3 are proprietary to the manufacturers, a general procedure can be outlined based on the synthesis of related tramadol analogs.[9][10]

5.1. Synthesis of the Aminoketone Intermediate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanone, paraformaldehyde, and benzyl(trideuteromethyl)amine hydrochloride in a suitable solvent (e.g., ethanol).

-

Reaction Conditions: Heat the mixture to reflux and maintain for a specified period to drive the Mannich reaction to completion.

-

Work-up: After cooling, the reaction mixture is typically worked up by removing the solvent under reduced pressure. The resulting residue may be purified by crystallization or chromatography to yield the desired aminoketone intermediate.

5.2. Organolithium Coupling

-

Preparation of the Organolithium Reagent: In a separate, dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromoanisole in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran). Cool the solution to a low temperature (e.g., -78 °C) and slowly add a solution of n-butyllithium. Stir the mixture for a period to allow for the formation of (3-methoxyphenyl)lithium.

-

Coupling Reaction: Slowly add a solution of the aminoketone intermediate (from step 5.1) in an anhydrous ether solvent to the freshly prepared organolithium reagent at low temperature.

-

Quenching and Work-up: After the addition is complete, allow the reaction to proceed for a set time before quenching with a saturated aqueous solution of ammonium chloride. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography or crystallization to yield rac N-Benzyl-N-desmethyl Tramadol-d3.

Applications in Research

The primary application of rac N-Benzyl-N-desmethyl Tramadol-d3 is as a stable isotope-labeled internal standard for the quantification of tramadol and its metabolites in biological samples.[1] Its use in analytical methods, such as GC/MS or LC/MS, is crucial for various research and clinical applications, including:

-

Pharmacokinetic studies

-

Metabolism studies

-

Forensic and clinical toxicology analysis

-

Urine drug testing[12]

The use of a deuterated internal standard helps to correct for variability in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical results.[1]

References

- 1. rac N-Benzyl-N-desmethyl Tramadol-d3 | 1346601-74-8 | Benchchem [benchchem.com]

- 2. clearsynth.com [clearsynth.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. biosave.com [biosave.com]

- 5. rac N-Benzyl-N-desmethyl Tramadol-d3 [myskinrecipes.com]

- 6. rac N-Benzyl-N-desmethyl Tramadol-d3 - CAS:1346601-74-8 - 哈尔滨凯美斯科技有限公司 [kms-sale.com]

- 7. rac N-Desmethyl Tramadol-d3 Hydrochloride [lgcstandards.com]

- 8. rac-N-Desmethyl Tramadol-d3 (HCl salt) | Axios Research [axios-research.com]

- 9. scielo.org.mx [scielo.org.mx]

- 10. researchgate.net [researchgate.net]

- 11. US10781163B2 - Process for preparation of O-Desmethyltramadol and salts thereof - Google Patents [patents.google.com]

- 12. cerilliant.com [cerilliant.com]

An In-depth Technical Guide on the Physical and Chemical Characteristics of Tramadol Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of tramadol and its principal active metabolites: O-desmethyltramadol (M1), N-desmethyltramadol (M2), and N,O-didesmethyltramadol (M5). The document includes quantitative data, detailed experimental protocols, and visualizations of key metabolic and signaling pathways to support advanced research and drug development.

Introduction

Tramadol is a centrally acting synthetic analgesic used for moderate to moderately severe pain.[1] Its therapeutic effect is complex, deriving not only from the parent compound but also significantly from its metabolites. Tramadol is administered as a racemic mixture of two enantiomers, (+) and (-)-tramadol, which exhibit different pharmacological profiles.[2] The drug undergoes extensive hepatic metabolism, primarily through O- and N-demethylation by cytochrome P450 (CYP) enzymes, leading to the formation of several metabolites.[2]

Among these, O-desmethyltramadol (M1) is the most significant contributor to the opioid-like analgesic effects, displaying a much higher affinity for the µ-opioid receptor (MOR) than the parent drug.[3][4] Other key metabolites include N-desmethyltramadol (M2) and N,O-didesmethyltramadol (M5), which also possess pharmacological activity.[3][5] Understanding the distinct physicochemical and pharmacological properties of these metabolites is critical for predicting tramadol's efficacy, safety profile, and potential for drug-drug interactions.

Physicochemical and Pharmacokinetic Characteristics

The chemical structure, lipophilicity (LogP), and ionization constant (pKa) of tramadol and its metabolites are crucial determinants of their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their ability to interact with biological targets.

Quantitative Data Summary

The following table summarizes the key physicochemical and receptor binding properties of tramadol and its primary metabolites.

| Property | Tramadol | O-desmethyltramadol (M1) | N-desmethyltramadol (M2) | N,O-didesmethyltramadol (M5) |

| Molecular Formula | C₁₆H₂₅NO₂[6] | C₁₅H₂₃NO₂[7] | C₁₅H₂₃NO₂[8] | C₁₄H₂₁NO₂[5] |

| Molecular Weight ( g/mol ) | 263.38[6] | 249.35[7] | 249.35[8] | 235.32[9] |

| pKa (Strongest Basic) | 9.4[10] | 8.97[11] | 9.89[12] | 10.02[13] |

| pKa (Strongest Acidic) | - | 9.62[11] | 13.8[12] | 9.22[13] |

| Predicted LogP | 2.55[12] | 2.26[11] | 2.07[12] | 1.71[13] |

| Polar Surface Area (Ų) | 41.49[12] | 43.7[11] | 41.49[12] | 52.49[13] |

| µ-Opioid Receptor Affinity (Ki) | 2.4 µM[3] | 0.0034 µM[3] | >10 µM | 0.1 µM[3] |

Metabolic and Signaling Pathways

Metabolic Pathway of Tramadol

Tramadol is primarily metabolized in the liver by CYP450 enzymes. The O-demethylation to the active metabolite M1 is catalyzed by CYP2D6.[2] The N-demethylation pathway, producing the less active M2 metabolite, is mediated by CYP3A4 and CYP2B6.[2] M1 and M2 can be further metabolized to the secondary metabolite M5.[4] Genetic polymorphisms in CYP2D6 can significantly alter the metabolic ratio of M1 to M2, affecting the drug's analgesic efficacy.[14]

Signaling Pathways and Mechanism of Action

Tramadol's analgesic effect is mediated through a dual mechanism.[15]

-

Opioid Pathway: The M1 metabolite is a potent agonist of the µ-opioid receptor (MOR), which is primarily responsible for the opioid-like pain relief.[3]

-

Monoaminergic Pathway: The tramadol enantiomers inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE). Specifically, (+)-tramadol inhibits serotonin reuptake, while (-)-tramadol inhibits norepinephrine reuptake.[1] This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing descending inhibitory pain pathways.[15]

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method measures the pH of a solution as a titrant is added, allowing for the determination of the acid dissociation constant (pKa).

-

Apparatus: Calibrated potentiometer with a combined pH electrode, magnetic stirrer, and a burette.[16]

-

Reagents:

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

0.15 M Potassium Chloride (KCl) to maintain constant ionic strength.[17]

-

Deionized water

-

Test compound (e.g., tramadol metabolite)

-

-

Procedure:

-

Preparation: Prepare a 1 mM solution of the test compound in deionized water.[16] For sparingly soluble compounds, a co-solvent system may be required.[18]

-

Acidification: Transfer a known volume (e.g., 20 mL) of the sample solution to a reaction vessel. Acidify the solution to approximately pH 1.8-2.0 with 0.1 M HCl.[17]

-

Inert Atmosphere: Purge the solution with nitrogen gas to displace dissolved CO₂ and create an inert environment.[16]

-

Titration: Place the vessel on a magnetic stirrer and immerse the pH electrode. Titrate the solution by adding small, precise aliquots of 0.1 M NaOH.[19]

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the resulting sigmoid curve.[20] Perform at least three replicate titrations to ensure accuracy.[17]

-

Determination of LogP by Shake-Flask Method

This classic method determines the partition coefficient (P) of a compound between n-octanol and water, a measure of its lipophilicity.

-

Apparatus: Volumetric flasks, mechanical shaker, centrifuge, analytical instrument for quantification (e.g., HPLC-UV).

-

Reagents:

-

Procedure:

-

Phase Preparation: Pre-saturate the n-octanol and aqueous buffer phases by shaking them together for 24 hours and then allowing them to separate.[23]

-

Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase.

-

Partitioning: Add equal volumes of the n-octanol and the aqueous sample solution to a flask.

-

Equilibration: Shake the flask for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases.[24]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two immiscible layers.

-

Quantification: Carefully withdraw an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC.[22]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[22]

-

Determination of µ-Opioid Receptor Binding Affinity (Ki)

This radioligand binding assay measures the affinity of a compound for a specific receptor by competing with a known radiolabeled ligand.

-

Apparatus: Cell membrane preparations (e.g., from CHO cells expressing human MOR), radioligand (e.g., [³H]-naloxone or [³H]-diprenorphine), test compound, filtration apparatus, scintillation counter.[25]

-

Procedure:

-

Incubation: Incubate the cell membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (the competitor).[25]

-

Equilibration: Allow the mixture to incubate at a specific temperature (e.g., room temperature) until binding reaches equilibrium.[26]

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters. The membranes are trapped on the filter while the unbound ligand passes through.[25]

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. This generates a competition curve from which the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined.

-

Ki Calculation: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kd) of the radioligand.[27]

-

Identification of Metabolites in Urine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation, identification, and quantification of drug metabolites in biological matrices.

-

Protocol Outline:

-

Sample Preparation: Collect urine samples.[28] To remove interferences and concentrate the analytes, perform an extraction. A common method is Dispersive Liquid-Liquid Microextraction (DLLME) or Solid Phase Extraction (SPE).[29][30]

-

Chromatographic Separation (LC):

-

Inject the prepared sample extract into an HPLC system.[28]

-

Use a reversed-phase column (e.g., C18) for separation.[28]

-

Employ a mobile phase gradient, typically consisting of an aqueous component with a modifier (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol), to elute the compounds based on their polarity.

-

-

Mass Spectrometric Detection (MS/MS):

-

The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).

-

MS1 Scan: The first mass analyzer scans for precursor ions (the protonated molecular ions [M+H]⁺ of tramadol and its metabolites).[31]

-

Fragmentation: The selected precursor ions are fragmented in a collision cell.

-

MS2 Scan: The second mass analyzer scans for the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure.[31]

-

-

Data Analysis: Identify metabolites by comparing their retention times and mass fragmentation patterns (mass spectra) to those of certified reference standards.[31] Quantification is achieved by creating calibration curves using samples spiked with known concentrations of the standards.[28]

-

Conclusion

The pharmacological activity of tramadol is a complex interplay between the parent enantiomers and their primary metabolites, M1, M2, and M5. The metabolite M1 is a significantly more potent µ-opioid receptor agonist than tramadol itself and is the principal driver of its opioid-mediated analgesia.[3] Concurrently, the parent drug contributes a separate, non-opioid analgesic mechanism by inhibiting the reuptake of serotonin and norepinephrine.[1] The distinct physicochemical properties of each metabolite, such as polarity and pKa, govern their pharmacokinetic behavior and target engagement. A thorough understanding of these characteristics, obtained through rigorous experimental protocols as outlined in this guide, is essential for the rational design of new analgesics and for optimizing the clinical use of tramadol.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Clinical pharmacology of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. N,O-Didesmethyltramadol - Wikipedia [en.wikipedia.org]

- 6. Tramadol - Wikipedia [en.wikipedia.org]

- 7. Desmetramadol - Wikipedia [en.wikipedia.org]

- 8. N-Desmethyltramadol | C15H23NO2 | CID 12149038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. O,N-Didesmethyltramadol | C14H21NO2 | CID 9816106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Uptake/Efflux Transport of Tramadol Enantiomers and O-Desmethyl-Tramadol: Focus on P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Parent-Metabolite Pharmacokinetic Models for Tramadol [jscimedcentral.com]

- 15. painphysicianjournal.com [painphysicianjournal.com]

- 16. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 19. applications.emro.who.int [applications.emro.who.int]

- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. LogP / LogD shake-flask method [protocols.io]

- 24. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 25. giffordbioscience.com [giffordbioscience.com]

- 26. zenodo.org [zenodo.org]

- 27. Radioligand binding assays: from opiate receptors to drug discovery mainstay. | Revvity [revvity.com]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. LC-MS/MS Quantification of Tramadol and Gabapentin Utilizing Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Molecular Network-Based Identification of Tramadol Metabolites in a Fatal Tramadol Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Deuterium Labeling in Drug Metabolism Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the strategic use of deuterium labeling in drug metabolism and pharmacokinetic (DMPK) studies. By replacing hydrogen atoms with their stable isotope, deuterium, researchers can significantly alter and probe the metabolic fate of drug candidates. This guide details the core principles, experimental methodologies, and data interpretation, offering a practical resource for scientists in the field of drug discovery and development.

Core Principles of Deuterium Labeling in Drug Metabolism

The substitution of hydrogen (¹H) with deuterium (²H or D) in a drug molecule introduces a subtle yet powerful modification. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1][2] This fundamental difference is the basis for the Kinetic Isotope Effect (KIE) , a cornerstone of deuterium labeling studies.[1][2]

The Deuterium Kinetic Isotope Effect (KIE):

The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. In drug metabolism, many enzymatic reactions, particularly those catalyzed by Cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-determining step.[3][4] By replacing a hydrogen at a metabolically vulnerable position with deuterium, the rate of this bond cleavage can be significantly reduced.[4] This can lead to:

-

Slower Metabolism: The increased strength of the C-D bond makes it more difficult for metabolic enzymes to break, resulting in a slower rate of metabolism.[1][2]

-

Improved Pharmacokinetic Profile: A reduced rate of metabolism can lead to a longer drug half-life (t½), increased exposure (AUC), and potentially lower peak concentrations (Cmax), allowing for less frequent dosing and a more favorable therapeutic window.[5]

-

Reduced Formation of Toxic Metabolites: By slowing metabolism at a specific site, deuterium labeling can shift the metabolic pathway away from the formation of reactive or toxic metabolites, thereby improving the drug's safety profile.[1]

-

Metabolic Switching: When metabolism at a deuterated site is slowed, the drug may be metabolized at alternative sites, a phenomenon known as "metabolic switching."[1] Understanding this is crucial for predicting the full metabolic profile of a deuterated drug.

Applications of Deuterium Labeling in Drug Metabolism Studies

Deuterium labeling is a versatile tool with several key applications in drug development:

-

Improving Drug Properties: The primary application is to enhance a drug's pharmacokinetic and safety profile by strategically placing deuterium at sites of metabolism.[1][5]

-

Metabolite Identification: Using a 1:1 mixture of a deuterated and non-deuterated drug candidate can simplify the identification of metabolites in complex biological matrices. The resulting "doublet" signature in the mass spectrum, with a characteristic mass difference, makes it easier to distinguish drug-related material from endogenous compounds.

-

Internal Standards in Bioanalysis: Deuterium-labeled compounds are widely used as internal standards in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[6][7] Their chemical properties are nearly identical to the analyte, but their different mass allows for accurate quantification by correcting for variations in sample preparation and instrument response.[6][7]

Data Presentation: Quantitative Comparison of Deuterated and Non-Deuterated Drugs

The following tables summarize the impact of deuterium labeling on the pharmacokinetic parameters of selected drugs.

Table 1: Pharmacokinetic Parameters of Deutetrabenazine vs. Tetrabenazine

| Parameter | Deutetrabenazine | Tetrabenazine | Fold Change | Reference |

| Active Metabolites (α- and β-dihydrotetrabenazine) | ||||

| Cmax (ng/mL) | ~50% lower | Higher | 0.5 | [1] |

| AUC (ng·h/mL) | Similar | Similar | ~1 | [1] |

| Total Active Metabolites | ||||

| Half-life (t½) (h) | ~9-10 | ~4-5 | ~2 | [1] |

Table 2: In Vitro Metabolic Stability of Enzalutamide vs. d3-Enzalutamide

| System | Parameter | Enzalutamide | d3-Enzalutamide | KH/KD | Reference |

| Rat Liver Microsomes | CLint (mL/min/mg protein) | 0.115 | 0.058 | 1.98 | [8] |

| Human Liver Microsomes | CLint (mL/min/mg protein) | 0.048 | 0.013 | 3.69 | [8] |

Table 3: In Vivo Pharmacokinetic Parameters of Enzalutamide vs. d3-Enzalutamide in Rats (10 mg/kg oral dose)

| Parameter | Enzalutamide | d3-Enzalutamide | Fold Change | Reference |

| Cmax (ng/mL) | 1230 ± 210 | 1660 ± 320 | 1.35 | [8] |

| AUC0–t (ng·h/mL) | 18500 ± 3400 | 37400 ± 7800 | 2.02 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments in deuterium labeling studies. These are representative protocols and may require optimization for specific compounds.

In Vitro Drug Metabolism Assay Using Liver Microsomes

This protocol is used to determine the metabolic stability and intrinsic clearance of a deuterated and non-deuterated drug.

Materials:

-

Pooled human or animal liver microsomes (e.g., from a commercial supplier)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Test compound (deuterated and non-deuterated) stock solutions (e.g., 1 mM in DMSO)

-

Control compound with known metabolic stability (e.g., testosterone)

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

Procedure:

-

Thaw Microsomes: Thaw the liver microsomes on ice immediately before use.

-

Prepare Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, microsomes (final concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM). Include wells for a negative control (without NADPH) and a positive control.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to allow the compound to equilibrate with the microsomes.

-

Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each well (except the negative control).

-

Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent drug at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining parent drug versus time. The slope of the linear portion of the curve is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) is calculated from the t½ and the microsomal protein concentration.

LC-MS/MS Analysis for Quantification

This protocol outlines the general steps for quantifying a drug and its metabolites in a biological matrix.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Chromatographic Separation:

-

Select an appropriate HPLC/UHPLC column (e.g., C18) based on the polarity of the analytes.

-

Develop a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve good separation of the parent drug, its metabolites, and the internal standard.

-

-

Mass Spectrometry Detection:

-

Optimize the ESI source parameters (e.g., spray voltage, gas flows, temperature) for the analytes.

-

Perform infusion experiments to determine the precursor ions (parent drug, metabolites, and internal standard) and their most abundant and stable product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

-

-

Method Validation:

-

Prepare a calibration curve by spiking known concentrations of the analytes and a fixed concentration of the internal standard into the same biological matrix as the samples.

-

Assess the method for linearity, accuracy, precision, selectivity, and matrix effects according to regulatory guidelines.

-

-

Sample Analysis:

-

Inject the processed samples from the in vitro or in vivo studies.

-

Integrate the peak areas for the analytes and the internal standard.

-

Calculate the concentrations of the analytes in the unknown samples using the calibration curve.

-

CYP450 Inhibition Assay (Fluorogenic)

This high-throughput assay is used to assess the potential of a deuterated drug to inhibit major CYP450 enzymes.

Materials:

-

Recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

-

Fluorogenic probe substrates specific for each CYP isoform

-

NADPH regenerating system

-

Test compound (deuterated and non-deuterated)

-

Known CYP450 inhibitors (positive controls)

-

Potassium phosphate buffer (pH 7.4)

-

96-well or 384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents: Prepare working solutions of the CYP enzymes, fluorogenic substrates, NADPH regenerating system, test compound, and control inhibitors in buffer.

-

Assay Setup: In a microplate, add the CYP enzyme, buffer, and the test compound at various concentrations (or a single concentration for screening).

-

Pre-incubation: Pre-incubate the plate at 37°C for a short period.

-

Initiate Reaction: Start the reaction by adding the fluorogenic substrate and the NADPH regenerating system.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C and measure the increase in fluorescence over time. The rate of fluorescence increase is proportional to the enzyme activity.

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percent inhibition relative to the vehicle control (no inhibitor).

-

Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of enzyme activity).[1]

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows in deuterium labeling studies.

Caption: The Kinetic Isotope Effect in Drug Metabolism.

Caption: General Workflow for Deuterated Drug Metabolism Studies.

Conclusion

Deuterium labeling has evolved from a niche technique to a powerful and widely adopted strategy in modern drug discovery and development. By leveraging the kinetic isotope effect, researchers can rationally design drug candidates with improved pharmacokinetic properties, enhanced safety profiles, and greater therapeutic potential. The methodologies outlined in this guide provide a framework for the systematic evaluation of deuterated compounds, enabling data-driven decisions throughout the drug development pipeline. As analytical technologies continue to advance, the precision and utility of deuterium labeling in elucidating and optimizing drug metabolism will undoubtedly continue to expand.

References

- 1. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Addressing the Challenges of Low Clearance in Drug Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct determination of unbound intrinsic drug clearance in the microsomal stability assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. americanlaboratory.com [americanlaboratory.com]

- 7. researchgate.net [researchgate.net]

- 8. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to CAS Number 1346601-74-8: rac N-Benzyl-N-desmethyl Tramadol-d3

This technical guide provides a comprehensive overview of the properties and applications of the compound with CAS number 1346601-74-8, identified as rac N-Benzyl-N-desmethyl Tramadol-d3. This molecule is a deuterated and benzylated analog of N-desmethyltramadol, a major metabolite of the analgesic drug tramadol. Its primary utility is as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical applications.

Chemical and Physical Properties

rac N-Benzyl-N-desmethyl Tramadol-d3 is specifically designed for high-precision analytical quantification. The introduction of three deuterium atoms on the N-methyl group provides a distinct mass difference from its non-deuterated counterpart, while the N-benzyl group modifies its polarity.[1] These features are crucial for its function as an internal standard in mass spectrometry-based assays.

| Property | Value | Reference(s) |

| CAS Number | 1346601-74-8 | [1][2] |

| IUPAC Name | 1-(3-Methoxyphenyl)-2-[[methyl(phenylmethyl)amino]methyl]-cyclohexanol-d3 | [2] |

| Synonyms | rac N-Benzyl-N-desmethyl Tramadol-d3 | [1][2] |

| Molecular Formula | C₂₂H₂₆D₃NO₂ | [2] |

| Molecular Weight | 342.49 g/mol | [2] |

| Appearance | Light Yellow Oil | [3] |

| Storage Conditions | 2-8°C Refrigerator | [3][4] |

Context: Tramadol's Mechanism of Action and Metabolism

To understand the application of rac N-Benzyl-N-desmethyl Tramadol-d3, it is essential to understand the pharmacology of the parent drug, tramadol. Tramadol exerts its analgesic effects through a dual mechanism of action.[5] It is a weak agonist of the μ-opioid receptor and also inhibits the reuptake of serotonin and norepinephrine in the central nervous system.[5][6][7][8]

The metabolism of tramadol is complex and primarily occurs in the liver via cytochrome P450 (CYP) enzymes.[6][9] The two main metabolic pathways are:

-

O-demethylation: Catalyzed by CYP2D6, this pathway produces O-desmethyltramadol (M1), a metabolite that is significantly more potent at the μ-opioid receptor than tramadol itself.[6][8][9]

-

N-demethylation: Catalyzed by CYP3A4 and CYP2B6, this pathway leads to the formation of N-desmethyltramadol (M2), which is pharmacologically inactive.[6][9]

The subject compound, rac N-Benzyl-N-desmethyl Tramadol-d3, is a structural analog of the M2 metabolite and is used to accurately quantify tramadol and its metabolites in biological samples.

References

- 1. rac N-Benzyl-N-desmethyl Tramadol-d3 | 1346601-74-8 | Benchchem [benchchem.com]

- 2. clearsynth.com [clearsynth.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. rac N-Benzyl-N-desmethyl Tramadol-d3 [myskinrecipes.com]

- 5. What is the mechanism of Tramadol Hydrochloride? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Tramadol - Wikipedia [en.wikipedia.org]

- 8. ClinPGx [clinpgx.org]

- 9. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Tramadol and N-desmethyltramadol in Human Plasma using LC-MS/MS with rac N-Benzyl-N-desmethyl Tramadol-d3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of tramadol and its primary metabolite, N-desmethyltramadol, in human plasma. The method utilizes rac N-Benzyl-N-desmethyl Tramadol-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for high-throughput analysis. The chromatographic separation is achieved on a reversed-phase C18 column with a rapid gradient elution, and detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, clinical and forensic toxicology analysis, and drug monitoring applications.

Introduction

Tramadol is a centrally acting synthetic opioid analgesic used for the treatment of moderate to severe pain.[1] Its analgesic effect is mediated through a dual mechanism: a weak affinity for the µ-opioid receptor and the inhibition of the reuptake of norepinephrine and serotonin.[2] Tramadol is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes.[3] The two main metabolic pathways are O-demethylation to O-desmethyltramadol (M1), an active metabolite with a higher affinity for the µ-opioid receptor, and N-demethylation to N-desmethyltramadol (M2), which is considered inactive.[2][4]

Accurate and reliable quantification of tramadol and its metabolites in biological matrices is crucial for pharmacokinetic and toxicokinetic studies, as well as for clinical and forensic investigations. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[5][6] The use of a stable isotope-labeled internal standard is essential for correcting for matrix effects and variations during sample preparation and analysis.[3] rac N-Benzyl-N-desmethyl Tramadol-d3 is an ideal internal standard for the analysis of tramadol and its N-desmethyl metabolite due to its structural similarity and mass differentiation.[3] The three deuterium atoms provide a +3 Da mass shift, allowing for clear distinction from the analyte without altering its chromatographic behavior.[3]

This application note provides a detailed protocol for the extraction and quantification of tramadol and N-desmethyltramadol in human plasma using rac N-Benzyl-N-desmethyl Tramadol-d3 as the internal standard.

Experimental

Materials and Reagents

-

Tramadol hydrochloride (analytical standard)

-

N-desmethyltramadol (analytical standard)

-

rac N-Benzyl-N-desmethyl Tramadol-d3 (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (drug-free)

Standard and Internal Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of tramadol, N-desmethyltramadol, and rac N-Benzyl-N-desmethyl Tramadol-d3 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the tramadol and N-desmethyltramadol stock solutions in a 50:50 (v/v) methanol:water mixture to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the rac N-Benzyl-N-desmethyl Tramadol-d3 primary stock solution in a 50:50 (v/v) methanol:water mixture.

Sample Preparation Protocol: Protein Precipitation

-

Label microcentrifuge tubes for each sample, calibrator, and quality control.

-

Add 50 µL of plasma sample, calibrator, or quality control to the appropriately labeled tube.

-

Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.

-

Vortex each tube for 30 seconds to precipitate proteins.

-

Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | Reversed-phase C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | As described in Table 1 |

Table 1: LC Gradient Conditions

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 0.5 | 5 |

| 3.0 | 95 |

| 4.0 | 95 |

| 4.1 | 5 |

| 5.0 | 5 |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| MRM Transitions | As described in Table 2 |

Table 2: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Tramadol | 264.2 | 58.1 | 100 | 20 |

| N-desmethyltramadol | 250.2 | 58.1 | 100 | 20 |

| rac N-Benzyl-N-desmethyl Tramadol-d3 (IS) | 342.5 | 91.1 | 100 | 25 |

Results and Discussion

Method Performance and Validation

The analytical method was validated according to established bioanalytical method validation guidelines. The performance characteristics are summarized below.

Table 3: Method Validation Parameters

| Parameter | Tramadol | N-desmethyltramadol |

| Linearity Range | 1 - 500 ng/mL | 1 - 250 ng/mL |

| Correlation Coefficient (r²) | > 0.995 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL |

| Intra-day Precision (%RSD) | < 10% | < 10% |

| Inter-day Precision (%RSD) | < 12% | < 12% |

| Accuracy (% Bias) | ± 10% | ± 10% |

| Recovery | > 85% | > 85% |

The use of rac N-Benzyl-N-desmethyl Tramadol-d3 as an internal standard effectively compensated for matrix effects and any variability in sample processing, leading to excellent precision and accuracy. The simple protein precipitation method proved to be efficient and suitable for high-throughput analysis.

Visualizations

Tramadol Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of tramadol in the liver.

Caption: Major metabolic pathways of Tramadol.

Experimental Workflow

The diagram below outlines the key steps in the analytical workflow for the quantification of tramadol and its metabolite in plasma.

Caption: Analytical workflow for Tramadol analysis.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the simultaneous quantification of tramadol and N-desmethyltramadol in human plasma. The use of rac N-Benzyl-N-desmethyl Tramadol-d3 as an internal standard ensures the accuracy and precision of the results. The simple sample preparation protocol and rapid analysis time make this method well-suited for routine use in clinical and research laboratories.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. ClinPGx [clinpgx.org]

- 3. rac N-Benzyl-N-desmethyl Tramadol-d3 | 1346601-74-8 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LC-MS/MS Quantification of Tramadol and Gabapentin Utilizing Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tramadol Analysis in Urine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tramadol is a centrally acting synthetic opioid analgesic used to treat moderate to moderately severe pain. Monitoring its presence and concentration in urine is crucial for various applications, including clinical toxicology, forensic investigations, and adherence monitoring in pain management. Accurate and reliable analysis of tramadol in urine requires robust sample preparation to remove interfering matrix components and concentrate the analyte of interest. This document provides detailed application notes and protocols for three common sample preparation techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the "Dilute-and-Shoot" method.

Methods Overview

The selection of a sample preparation method depends on factors such as the required sensitivity, sample throughput, available equipment, and the specific goals of the analysis.

-

Liquid-Liquid Extraction (LLE): A classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. LLE is known for its simplicity and low cost.

-

Solid-Phase Extraction (SPE): A more selective technique where the analyte is isolated from a liquid sample by partitioning onto a solid sorbent. SPE can provide cleaner extracts and higher concentration factors compared to LLE.

-

Dilute-and-Shoot: The simplest and fastest method, involving the dilution of the urine sample with a suitable solvent before direct injection into the analytical instrument. This high-throughput method is often used for screening purposes but can be susceptible to matrix effects.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the different sample preparation methods based on published literature. These values can vary depending on the specific analytical instrumentation and conditions used.

Table 1: Recovery of Tramadol from Urine

| Sample Preparation Method | Recovery (%) | Reference(s) |

| Liquid-Liquid Extraction (LLE) | 88 - 104% | [1] |

| Solid-Phase Extraction (SPE) | >69% | [2] |

| Solid-Phase Extraction (SPE) | 89% | |

| Molecularly Imprinted Polymer SPE (MISPE) | >91% | [3] |

| Dispersive Liquid-Liquid Microextraction (DLLME) | 94.31 - 96.91% | [4] |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Tramadol in Urine

| Sample Preparation Method | LOD | LOQ | Reference(s) |

| Liquid-Liquid Extraction (LLE) | 3.0 ng/mL | 10 ng/mL | [1] |

| Liquid-Liquid Extraction (LLE) | 0.4 µg/mL | - | [5] |

| Solid-Phase Extraction (SPE) | 1 ng/mL | 10 ng/mL | [6] |

| Molecularly Imprinted Polymer SPE (MISPE) | 1.2 µg/L | 3.5 µg/L | [3] |

| Dispersive Liquid-Liquid Microextraction (DLLME) | - | 0.1 ng/mL | [4] |

Experimental Protocols and Workflows

Liquid-Liquid Extraction (LLE) Protocol

This protocol describes a common LLE procedure for the extraction of tramadol from urine samples.

Materials:

-

Urine sample

-

Sodium carbonate solution (0.1 M)

-

Ethyl acetate/diethyl ether mixture (1:1, v/v)

-

Vortex mixer

-

Centrifuge

-

Conical centrifuge tubes

-

Nitrogen evaporator (optional)

-

Reconstitution solvent (e.g., mobile phase for LC-MS analysis)

Protocol:

-

Pipette 0.5 mL of the urine sample into a conical centrifuge tube.

-

Add 1 mL of 0.1 M sodium carbonate solution to the urine sample to basify the pH.

-

Vortex the mixture for 5 seconds.

-

Add 4 mL of the ethyl acetate/diethyl ether (1:1, v/v) extraction solvent mixture to the tube.

-

Vortex the tube vigorously for 1-2 minutes to ensure thorough mixing and extraction.

-

Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or in a water bath at 40°C.

-

Reconstitute the dried residue in a suitable volume of the reconstitution solvent (e.g., 100 µL).

-

Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

Solid-Phase Extraction (SPE) Protocol

This protocol outlines a general SPE procedure for cleaning up urine samples for tramadol analysis using a cation exchange cartridge.

Materials:

-

Urine sample

-

Internal standard solution

-

Sodium acetate buffer (100 mM, pH 4.5)

-

Cation exchange SPE cartridges (e.g., Oasis MCX)

-

Methanol

-

Deionized water

-

Elution solvent (e.g., 5% ammonium hydroxide in ethyl acetate)

-

SPE vacuum manifold or positive pressure processor

-

Centrifuge

-

Nitrogen evaporator

-

Reconstitution solvent

Protocol:

-

Sample Pre-treatment:

-

To 1 mL of urine, add the internal standard.

-

Add 6 mL of 100 mM sodium acetate buffer (pH 4.5).

-

Vortex for 30 seconds and sonicate for 15 minutes.

-

Centrifuge at approximately 3000 rpm for 15 minutes.[7]

-

-

SPE Cartridge Conditioning:

-

Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.

-

-

Sample Loading:

-

Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

-

-

Washing:

-

Wash the cartridge with 1 mL of deionized water to remove polar interferences.

-

Follow with a wash of 1 mL of methanol to remove non-polar interferences.

-

-

Elution:

-

Elute the tramadol from the cartridge with 2 mL of the elution solvent (e.g., 5% ammonium hydroxide in ethyl acetate) into a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of reconstitution solvent (e.g., 100 µL).

-

Vortex and transfer to an autosampler vial for analysis.

-

Dilute-and-Shoot Protocol

This protocol provides a simple and rapid method for preparing urine samples for tramadol analysis.

Materials:

-

Urine sample

-

Internal standard working solution

-

Deionized water with 0.1% formic acid (or other suitable diluent)

-

96-well collection plate or microcentrifuge tubes

-

Vortex mixer

-

Centrifuge (optional, for turbid samples)

Protocol:

-

Transfer 25 µL of the urine sample into a well of a 96-well collection plate or a microcentrifuge tube.

-

Add a known volume of the internal standard working solution and thoroughly mix.

-

Dilute the sample with a distilled water/formic acid solution (e.g., add 225 µL for a 1:10 dilution) and mix prior to injection.

-

If the sample is turbid, centrifuge at a high speed (e.g., 10,000 rpm) for 5 minutes.

-

Transfer the supernatant to an autosampler vial for direct injection into the analytical instrument.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solid-phase extraction of tramadol from plasma and urine samples using a novel water-compatible molecularly imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Development and Validation of a Spectrophotometric Method for the Determination of Tramadol in Human Urine Using Liquid-Liquid Extraction and Ion Pair Formation [article.sapub.org]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. nyc.gov [nyc.gov]

Application Notes and Protocols for Chiral Separation of Tramadol and its Metabolites using HPLC

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of tramadol and its primary metabolites, O-desmethyltramadol (ODT) and N-desmethyltramadol (NDT), using High-Performance Liquid Chromatography (HPLC). The methods described are suitable for quantitative analysis in various matrices, including pharmaceutical formulations, and biological and environmental samples.

Introduction

Tramadol is a centrally acting synthetic opioid analgesic used for the treatment of moderate to severe pain.[1] It is administered as a racemic mixture of two enantiomers, (+)-tramadol and (-)-tramadol, which exhibit different pharmacological activities. The main metabolites of tramadol, ODT and NDT, are also chiral and contribute to the overall analgesic effect and potential side effects. Consequently, the stereoselective analysis of tramadol and its metabolites is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies, as well as for quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most common and effective technique for the enantioselective separation of these compounds.

Experimental Workflow Overview

The general workflow for the chiral separation of tramadol and its metabolites involves sample preparation, HPLC analysis, and data acquisition. The following diagram illustrates the key steps in this process.

Caption: Experimental workflow for the chiral HPLC analysis of tramadol and its metabolites.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated HPLC methods for the chiral separation of tramadol and its metabolites.

Table 1: Chromatographic Conditions and Performance

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Analytes Separated | Detection | Linearity Range | LOQ | Reference |

| Lux Cellulose-4 (150 x 4.6 mm, 3 µm) | 0.1% Diethylamine in Hexane:Ethanol (96:4, v/v) | 0.7 | Tramadol, NDT, ODT enantiomers | Fluorescence | 56-392 ng/L | 28 ng/L (Tramadol, NDT), 56 ng/L (ODT) | [1] |

| Chiralcel OD-R | Phosphate buffer (pH 6) with 0.2 M Sodium Perchlorate and 0.09 M Triethylamine : Acetonitrile (80:20) | Not Specified | Tramadol and ODT enantiomers | Fluorescence | 0.5-750 ng/mL (Tramadol), 0.5-500 ng/mL (ODT) | 0.5 ng/mL | [2] |

| Chiralpak AD | Not Specified | Not Specified | Tramadol, ODT, NDT enantiomers | Not Specified | Not Specified | Not Specified | [3] |

| AGP column | 30 mM Diammonium hydrogen phosphate buffer : Acetonitrile : Triethylamine (98.9:1:0.1, v/v), pH 7 | 0.5 | Tramadol, ODT, NDT enantiomers | Fluorescence | 2-200 ng/mL (Tramadol), 2.5-100 ng/mL (ODT), 2.5-75 ng/mL (NDT) | 2 ng/mL (Tramadol), 2.5 ng/mL (ODT, NDT) | [4] |

| Chiralpak-ASR (150 mm × 4.6 mm, 3.0 µm) | Acetonitrile : Methanol (99:1, v/v) with 0.1% Formic Acid and 0.1% Diethylamine | Not Specified | Tramadol enantiomers | UV (225 nm) | 1.0-5.0 µg/mL | Not Specified | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Method 1: Enantioselective Analysis in Wastewater Samples[1]

This method is suitable for the simultaneous quantification of the enantiomers of tramadol, N-desmethyltramadol, and O-desmethyltramadol in wastewater.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Cartridges: Oasis® mixed-mode cation exchange (MCX) cartridges (150 mg).

-

Conditioning: Condition the cartridges with methanol followed by ultrapure water.

-

Loading: Load the wastewater sample onto the cartridge.

-

Washing: Wash the cartridge to remove interferences.

-

Elution: Elute the analytes with an appropriate solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

2. HPLC System and Conditions

-

HPLC System: A standard liquid chromatograph.

-

Chiral Column: Lux Cellulose-4 (150 x 4.6 mm, 3 µm).

-

Mobile Phase: Isocratic elution with 0.1% diethylamine in hexane and ethanol (96:4, v/v).

-

Flow Rate: 0.7 mL/min.

-

Injection Volume: Not specified.

-

Column Temperature: Not specified.

-

Detector: Fluorescence detector.

3. Data Analysis

-

Identify and quantify the enantiomers based on their retention times and peak areas in the chromatogram.

-

The elution order for tramadol and ODT is (-)-S,S-enantiomer followed by the (+)-R,R-enantiomer.

Method 2: Stereoselective Analysis in Human Plasma[2]

This method is designed for the quantitative determination of tramadol and O-desmethyltramadol enantiomers in human plasma, suitable for pharmacokinetic studies.

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

-

To 0.5 mL of plasma, add an internal standard (e.g., ketamine).

-

Perform a single extraction with tert-butylmethylether.

-

Centrifuge to separate the layers.

-

Transfer the organic layer and evaporate to dryness.

-

Reconstitute the residue in the mobile phase.

2. HPLC System and Conditions

-

HPLC System: A standard liquid chromatograph.

-

Guard Column: Achiral end-capped C18 column.

-

Chiral Column: Chiralcel OD-R (cellulose tris-(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: A mixture of phosphate buffer (containing 0.2 M sodium perchlorate and 0.09 M triethylamine, adjusted to pH 6) and acetonitrile (80:20, v/v).

-

Flow Rate: Not specified.

-

Injection Volume: Not specified.

-

Column Temperature: 20°C.

-

Detector: Fluorescence detector.

3. Method Validation Parameters

-

Linearity: 0.5 to 750 ng/mL for tramadol enantiomers and 0.5 to 500 ng/mL for O-demethyltramadol enantiomers.[2]

-

Precision: Intra- and inter-day coefficient of variation (CV) did not exceed 10%.[2]

-

Recovery: Mean recoveries were above 95% for all enantiomers.[2]

Signaling Pathway and Logical Relationships

The metabolism of tramadol in the liver is a key consideration for its chiral analysis. The following diagram illustrates the primary metabolic pathways.

Caption: Metabolic pathways of tramadol and the contribution to its analgesic effect.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the chiral separation of tramadol and its metabolites using HPLC. The selection of the appropriate chiral stationary phase and mobile phase is critical for achieving baseline separation of all enantiomers. The detailed experimental procedures and quantitative data tables should assist researchers, scientists, and drug development professionals in establishing and validating robust and sensitive analytical methods for their specific applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Enantiomeric separation of tramadol and its active metabolite in human plasma by chiral high-performance liquid chromatography: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Achiral and chiral high-performance liquid chromatographic determination of tramadol and its major metabolites in urine after oral administration of racemic tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jsmcentral.org [jsmcentral.org]

Application Note and Protocol for the Solid-Phase Extraction of Tramadol and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tramadol is a centrally acting synthetic opioid analgesic used to treat moderate to severe pain. Its analgesic effect is attributed to the parent compound and its primary active metabolite, O-desmethyltramadol (M1). Accurate quantification of tramadol and its major metabolites, including M1, N-desmethyltramadol (M2), and N,O-didesmethyltramadol (M5), in biological matrices is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology. Solid-phase extraction (SPE) is a widely used technique for sample clean-up and concentration prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a detailed protocol for the solid-phase extraction of tramadol and its metabolites from biological samples, along with comparative data from various studies.

Data Presentation

The following tables summarize the quantitative data for the extraction of tramadol and its metabolites using solid-phase extraction from various biological matrices.

Table 1: SPE Recovery of Tramadol and its Metabolites

| Analyte | Matrix | SPE Sorbent Type | Recovery (%) | Reference |

| Tramadol | Plasma | Mixed-Mode Cation Exchange | >90 | |

| O-desmethyltramadol | Plasma | Mixed-Mode Cation Exchange | >90 | |

| Tramadol | Urine | Cation Exchange | >69 | [1] |

| O-desmethyltramadol | Urine | Cation Exchange | >69 | [1] |

| Tramadol | Plasma | Molecularly Imprinted Polymer | >91 | [2] |

| Tramadol | Urine | Molecularly Imprinted Polymer | >91 | [2] |

| Tramadol | Plasma | Not Specified | 96 | [3] |

| O-desmethyltramadol | Plasma | Not Specified | 96 | [3] |

Table 2: Limits of Quantification (LOQ) for Tramadol and its Metabolites

| Analyte | Matrix | LOQ (ng/mL) | Analytical Method | Reference |

| Tramadol | Plasma | 1 | LC-MS/MS | [4] |

| O-desmethyltramadol | Plasma | 2.5 | LC-MS/MS | [5] |

| N-desmethyltramadol | Plasma | 2.5 | LC-MS/MS | [5] |

| N,O-didesmethyltramadol | Plasma | 2.5 | LC-MS/MS | [5] |

| Tramadol | Urine | 3-25 | UPLC-MS/MS | [1] |

| O-desmethyltramadol | Urine | 3-25 | UPLC-MS/MS | [1] |

| Tramadol | Urine | 10 | GC-MS | [6] |

| O-desmethyltramadol | Urine | 7.5 | GC-MS | [6] |

Experimental Protocols

This section details a generic yet robust solid-phase extraction protocol for tramadol and its metabolites from human plasma and urine, primarily based on mixed-mode cation exchange cartridges, which have demonstrated high recovery rates.[7]

Materials

-

SPE Cartridges: Mixed-mode cation exchange (e.g., Discovery DSC-MCAX, 100 mg/3 mL)

-

Reagents:

-

Methanol (HPLC grade)

-

Ammonium acetate (50 mM, pH 6.0)

-

Acetic acid (1 M)

-

Ammonium hydroxide (5% in methanol)

-

Deionized water

-

-

Equipment:

-

SPE manifold

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Sample Preparation

-

Plasma/Serum: To 1 mL of plasma or serum, add 1 mL of 50 mM ammonium acetate (pH 6.0). Vortex for 30 seconds.

-

Urine: Dilute 1 mL of urine with 1 mL of 50 mM ammonium acetate (pH 6.0). Vortex for 30 seconds.

Solid-Phase Extraction Workflow

The following diagram illustrates the key steps in the solid-phase extraction protocol.

Caption: Workflow of the solid-phase extraction protocol for tramadol and its metabolites.

Detailed SPE Protocol

-

Cartridge Conditioning:

-

Pass 1 mL of methanol through the SPE cartridge.

-

Do not allow the sorbent to dry.

-

-

Cartridge Equilibration:

-

Pass 1 mL of 50 mM ammonium acetate (pH 6.0) through the cartridge.

-

Ensure the sorbent does not dry before loading the sample.

-

-

Sample Loading:

-

Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.

-

-

Washing:

-

Wash the cartridge with 1 mL of 50 mM ammonium acetate (pH 6.0).

-

Follow with a wash of 1 mL of 1 M acetic acid.

-

Finally, wash with 1 mL of methanol.

-

Dry the cartridge under vacuum or nitrogen for 5 minutes.

-

-

Elution:

-

Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

-

Collect the eluate in a clean collection tube.

-

Post-Extraction Processing

-

Evaporation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

-

Reconstitution:

-

Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for the LC-MS/MS analysis.

-

Vortex briefly to ensure complete dissolution.

-

-

Analysis:

-

Transfer the reconstituted sample to an autosampler vial for analysis.

-

Signaling Pathway and Logical Relationships

The following diagram illustrates the metabolic pathway of tramadol and the logical relationship of the metabolites targeted by this SPE protocol.

Caption: Metabolic pathway of tramadol to its major metabolites.

Conclusion

This application note provides a comprehensive solid-phase extraction protocol for the simultaneous determination of tramadol and its major metabolites in biological fluids. The use of mixed-mode cation exchange SPE cartridges offers high and reproducible recoveries. The provided quantitative data and detailed methodology can be adapted by researchers for the development and validation of bioanalytical methods for tramadol and its metabolites.

References

- 1. Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solid-phase extraction of tramadol from plasma and urine samples using a novel water-compatible molecularly imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of tramadol and O-desmethyltramadol in human plasma by high-performance liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LC-MS/MS Quantification of Tramadol and Gabapentin Utilizing Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]